N'-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
- Biological Activity : A study by Chaudhary et al. (2011) explored the synthesis of benzothiazole derivatives, including those with structures similar to N'-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine. These compounds displayed significant antibacterial and entomological activities, indicating their potential in the development of new bioactive materials (Chaudhary et al., 2011).
Material Science Applications
- Polyimide Synthesis : Research by Ghaemy and Alizadeh (2009) included the synthesis of a diamine monomer containing an imidazole group, which is structurally related to the chemical . These monomers were used to create polyimides with excellent solubility and thermal stability, suggesting applications in high-performance material sciences (Ghaemy & Alizadeh, 2009).
Chemical Synthesis and Analysis
- Synthesis of Derivatives : Hassan (2009) conducted a study involving the synthesis of various derivatives from a compound structurally similar to the chemical of interest. The research demonstrated diverse chemical reactions, leading to the formation of compounds with potential biological activity (Hassan, 2009).
- Molecular Structure Analysis : Aydın et al. (2002) studied the molecular structure of a compound related to this compound. This research contributes to the understanding of benzothiazole derivatives' molecular structures, which is crucial for the development of new compounds in various scientific fields (Aydın et al., 2002).
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3S/c1-4-18(5-2)9-8-16-14-17-12-10(3)6-7-11(15)13(12)19-14/h6-7H,4-5,8-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKFGCVJACHNTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(C=CC(=C2S1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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